4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one
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Overview
Description
4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C8H9BrO3. It is a brominated derivative of cyclohexa-2,4-dien-1-one, featuring two methoxy groups at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one typically involves the bromination of 6,6-dimethoxycyclohexa-2,4-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexadienone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of methoxy-substituted cyclohexa-2,4-dien-1-one derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced cyclohexadienone derivatives.
Scientific Research Applications
4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various nucleophilic substitution reactions. It can also undergo redox reactions, influencing cellular redox states and potentially affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: A brominated phenol derivative with similar bromine substitution but different functional groups.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: A highly brominated cyclohexadienone with multiple bromine atoms.
Uniqueness
4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of methoxy groups at the 6-position.
Properties
CAS No. |
376396-10-0 |
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Molecular Formula |
C8H9BrO3 |
Molecular Weight |
233.06 g/mol |
IUPAC Name |
4-bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H9BrO3/c1-11-8(12-2)5-6(9)3-4-7(8)10/h3-5H,1-2H3 |
InChI Key |
CIEGFQMJIQJGSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=C(C=CC1=O)Br)OC |
Origin of Product |
United States |
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